molecular formula C13H8 B14760300 Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene CAS No. 252-49-3

Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene

Cat. No.: B14760300
CAS No.: 252-49-3
M. Wt: 164.20 g/mol
InChI Key: DJHWISAUJXHIEC-UHFFFAOYSA-N
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Description

Tetracyclo[8210~2,9~0~3,8~]trideca-1(12),2,4,6,8,10-hexaene is a complex polycyclic hydrocarbon with a unique structure characterized by multiple fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene typically involves multiple steps, starting from simpler organic molecules. One common approach involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the polycyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of less oxidized products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the synthesis of advanced materials and polymers with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may participate in signaling pathways, affecting cellular processes such as gene expression, metabolism, and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetracyclo[8210~2,9~0~3,8~]trideca-1(12),2,4,6,8,10-hexaene stands out due to its specific ring structure and the resulting chemical properties

Properties

CAS No.

252-49-3

Molecular Formula

C13H8

Molecular Weight

164.20 g/mol

IUPAC Name

tetracyclo[8.2.1.02,9.03,8]trideca-1(12),2,4,6,8,10-hexaene

InChI

InChI=1S/C13H8/c1-2-4-11-10(3-1)12-8-5-6-9(7-8)13(11)12/h1-6H,7H2

InChI Key

DJHWISAUJXHIEC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C1C3=C4C=CC=CC4=C23

Origin of Product

United States

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